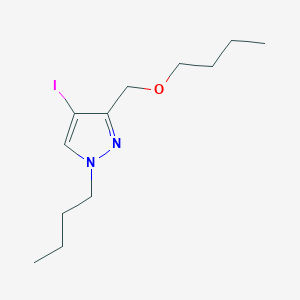
3-(butoxymethyl)-1-butyl-4-iodo-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Butoxymethyl)-1-butyl-4-iodo-1H-pyrazole is an organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound features a butoxymethyl group at the 3-position, a butyl group at the 1-position, and an iodine atom at the 4-position of the pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available pyrazole derivatives.
Alkylation: The 1-position of the pyrazole ring is alkylated using butyl bromide in the presence of a strong base like sodium hydride or potassium carbonate.
Butoxymethylation: The 3-position is then functionalized with a butoxymethyl group through a nucleophilic substitution reaction using butoxymethyl chloride.
Iodination: Finally, the 4-position is iodinated using iodine monochloride or N-iodosuccinimide (NIS) under mild conditions.
Industrial Production Methods
Industrial production of 3-(butoxymethyl)-1-butyl-4-iodo-1H-pyrazole may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl and butoxymethyl groups, forming corresponding alcohols or ketones.
Reduction: Reduction reactions can target the iodine atom, converting it to a hydrogen atom or other substituents.
Substitution: The iodine atom at the 4-position is a good leaving group, making the compound suitable for various nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas (H₂) or sodium borohydride (NaBH₄).
Substitution: Sodium azide (NaN₃) or thiourea in polar aprotic solvents like dimethylformamide (DMF).
Major Products
Oxidation: Formation of butyl alcohol or butyl ketone derivatives.
Reduction: Formation of 3-(butoxymethyl)-1-butyl-1H-pyrazole.
Substitution: Formation of 4-azido or 4-thio derivatives of the pyrazole ring.
科学的研究の応用
Chemistry
In synthetic organic chemistry, 3-(butoxymethyl)-1-butyl-4-iodo-1H-pyrazole serves as an intermediate for the synthesis of more complex molecules. Its iodine atom is particularly useful for cross-coupling reactions, such as Suzuki or Heck reactions, enabling the formation of carbon-carbon bonds.
Biology
The compound’s structural features make it a candidate for biological studies, including enzyme inhibition and receptor binding assays. Its derivatives may exhibit bioactivity, making it a potential lead compound in drug discovery.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their pharmacological properties. They may act as anti-inflammatory, antimicrobial, or anticancer agents, depending on the modifications made to the pyrazole ring.
Industry
In the industrial sector, this compound can be used in the development of agrochemicals, dyes, and materials science. Its unique reactivity profile allows for the creation of specialized products with desired properties.
作用機序
The mechanism by which 3-(butoxymethyl)-1-butyl-4-iodo-1H-pyrazole exerts its effects depends on its interaction with molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins or nucleic acids. The butoxymethyl and butyl groups contribute to the compound’s lipophilicity, affecting its cellular uptake and distribution.
類似化合物との比較
Similar Compounds
3-(Butoxymethyl)-1-butyl-4-chloro-1H-pyrazole: Similar structure but with a chlorine atom instead of iodine.
3-(Butoxymethyl)-1-butyl-4-bromo-1H-pyrazole: Contains a bromine atom at the 4-position.
3-(Butoxymethyl)-1-butyl-4-fluoro-1H-pyrazole: Features a fluorine atom at the 4-position.
Uniqueness
The presence of the iodine atom in 3-(butoxymethyl)-1-butyl-4-iodo-1H-pyrazole makes it unique due to iodine’s larger atomic size and higher polarizability compared to chlorine, bromine, and fluorine. This influences the compound’s reactivity and interaction with other molecules, potentially leading to distinct biological and chemical properties.
特性
IUPAC Name |
3-(butoxymethyl)-1-butyl-4-iodopyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21IN2O/c1-3-5-7-15-9-11(13)12(14-15)10-16-8-6-4-2/h9H,3-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCISPILUPMJPOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=N1)COCCCC)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














